1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
説明
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic hybrid molecule combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with substituted 1,2,4-oxadiazole and aryl groups. Its design leverages bioisosteric principles, where the 1,2,4-oxadiazole moiety enhances metabolic stability, while the bromophenyl and fluorophenyl substituents modulate electronic and steric properties for targeted biological interactions .
Compound A was synthesized via a 1,3-dipolar cycloaddition reaction between 5-azidomethyl-3-(4-bromophenyl)-1,2,4-oxadiazole and N-(4-fluorophenyl)maleimide, as part of a broader effort to develop anti-protozoal agents .
特性
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN6O3/c20-11-3-1-10(2-4-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-7-5-12(21)6-8-13/h1-8,15-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQCHVNGRHCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Table 1: Key Structural Features of Compound A and Analogs
Key Observations:
- Substituent Effects: Replacing the 4-bromophenyl group in Compound A with electron-withdrawing groups (e.g., NO₂) in analogs (5a-k) enhanced anti-protozoal activity . Conversely, the 4-fluorophenyl group may improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .
- Core Modifications : Compounds with pyrimidine or pyrazoline cores (e.g., Compound 3 ) exhibit distinct biological profiles, highlighting the importance of the pyrrolo-triazole-dione scaffold in Compound A for protozoal targeting .
Table 2: Cytotoxic and Anti-Inflammatory Activities
Key Observations:
- Mechanistic Diversity : The 1,2,3-triazole moiety in Compound A and analogs may facilitate hydrogen bonding with biological targets, as seen in COX/LOX inhibitors .
Structural and Spectroscopic Characterization
Compound A ’s structure was confirmed via NMR, IR, and mass spectrometry, consistent with methods used for analogs in and . Crystallographic data for related compounds (e.g., and ) reveal planar conformations, except for perpendicularly oriented fluorophenyl groups, which may influence binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
